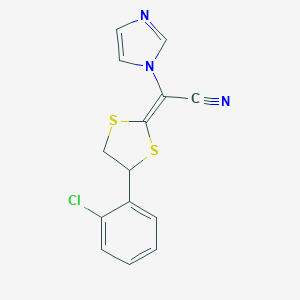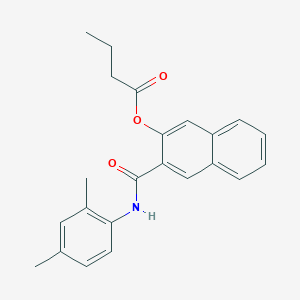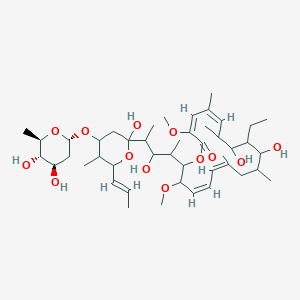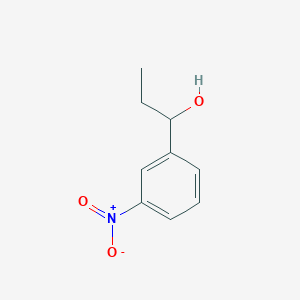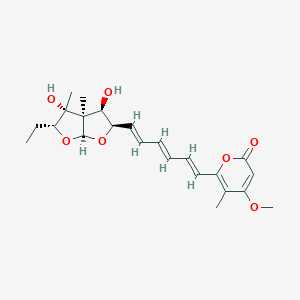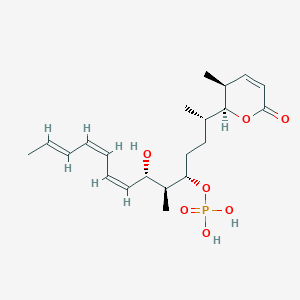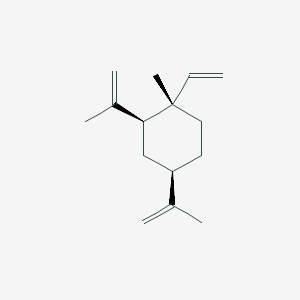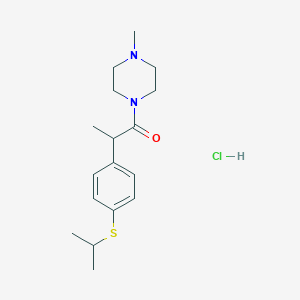
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP could cause severe neurological damage in humans and animals, leading to the development of Parkinson's disease-like symptoms. Since then, MPTP has been widely used in neuroscience research as a tool to study the mechanisms of Parkinson's disease and develop potential treatments.
Mécanisme D'action
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models is characterized by a decrease in dopamine levels in the striatum, a loss of dopaminergic neurons in the substantia nigra, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinson's disease in animal models has several advantages for studying the mechanisms of the disease and developing potential treatments. MPTP-induced Parkinson's disease closely resembles the human disease in terms of the loss of dopaminergic neurons in the substantia nigra and the development of motor symptoms. MPTP-induced Parkinson's disease is also reversible, allowing researchers to study the effects of potential treatments on the disease. However, MPTP-induced Parkinson's disease has several limitations, including the fact that it does not fully replicate the human disease and that the dose and duration of MPTP exposure can vary between animal models, leading to inconsistent results.
Orientations Futures
There are several future directions for research involving MPTP-induced Parkinson's disease. One area of research is the development of new animal models that more closely replicate the human disease, including models that involve the selective destruction of dopaminergic neurons in the striatum or the use of genetic models. Another area of research is the development of new treatments for Parkinson's disease, including gene therapy, stem cell transplantation, and deep brain stimulation. Finally, research is needed to better understand the mechanisms of MPTP-induced Parkinson's disease and the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the disease.
Méthodes De Synthèse
MPTP can be synthesized through a multistep process involving the reaction of piperazine with various chemical intermediates. The final product, MPTP hydrochloride, is a white crystalline powder that is soluble in water and has a melting point of 220-225°C.
Applications De Recherche Scientifique
MPTP has been extensively studied in animal models to investigate the mechanisms of Parkinson's disease and develop potential treatments. MPTP is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Animal models of MPTP-induced Parkinson's disease have been used to study the effects of various drugs and treatments on the disease, including deep brain stimulation, gene therapy, and stem cell transplantation.
Propriétés
Numéro CAS |
129603-00-5 |
|---|---|
Nom du produit |
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride |
Formule moléculaire |
C17H27ClN2OS |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-13(2)21-16-7-5-15(6-8-16)14(3)17(20)19-11-9-18(4)10-12-19;/h5-8,13-14H,9-12H2,1-4H3;1H |
Clé InChI |
NJNJMZHPPSSNJU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
Synonymes |
2-(4-(2-Propylthio)phenyl)propiono(4-methylpiperazide) hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



